molecular formula C16H18N4O2 B2931283 3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine CAS No. 2034426-67-8

3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2931283
CAS No.: 2034426-67-8
M. Wt: 298.346
InChI Key: QSRGWXWWOAZFLU-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine is a synthetically designed small molecule that incorporates a pyridazine core, a cyclopropyl group, and a piperazine moiety functionalized with a furan-2-carbonyl unit. This specific molecular architecture, featuring multiple nitrogen-containing heterocycles, is characteristic of compounds investigated for their potential biological activity and is of significant interest in medicinal chemistry and drug discovery research . The compound's structure aligns with contemporary research focused on hybrid and chimeric azine derivatives, a class known to be explored for its antifungal properties . The piperazine ring is a common pharmacophore that can influence a molecule's physicochemical properties and its ability to interact with biological targets . While the specific mechanism of action for this precise molecule is a subject of ongoing research, compounds with analogous structures have been studied as potential inhibitors of enzymes involved in biosynthetic pathways or as modulators of receptor activity . Furthermore, related pyridazine derivatives have been reported in scientific literature to exhibit analgesic and anti-inflammatory activities in preclinical models, highlighting the therapeutic potential of this chemical class . This product is intended for non-clinical research applications only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(14-2-1-11-22-14)20-9-7-19(8-10-20)15-6-5-13(17-18-15)12-3-4-12/h1-2,5-6,11-12H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRGWXWWOAZFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

The pyridazine core is a common scaffold in bioactive molecules. However, substitutions on the core and piperazine ring significantly alter properties:

  • Triazolo[4,3-b]pyridazine Core: Compound 2 () replaces pyridazine with a triazolo-pyridazine core, increasing rigidity and molecular weight.
  • Chloropyridazine Derivatives : Compounds like 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine () use chloro-substituted pyridazine as intermediates for further functionalization, enabling diverse pharmacological profiles .

Piperazine Substituent Diversity

Piperazine modifications are critical for target engagement:

  • Carbonyl vs. Sulfonyl Groups : The furan-2-carbonyl group in the target compound contrasts with sulfonyl (e.g., Compound 2) or aryl (e.g., 2-fluorophenyl in ) substituents. Carbonyl groups may enhance hydrogen-bonding interactions, while sulfonyl groups increase hydrophobicity .

Comparative Data Table

Compound Name (Reference) Core Structure Piperazine Substituent Molecular Weight (g/mol) Biological Activity
Target Compound Pyridazine Furan-2-carbonyl ~327* Unknown (structural analog studies)
BK67143 () Pyridazine 5-Fluoropyridine-3-carbonyl 327.36 Research use (kinase studies)
Compound 2 () Triazolo[4,3-b]pyridazine 2-Phenyl-ethenesulfonyl ~450 (est.) Caspase 8 potentiation
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine () Pyridazine 2-Fluorophenyl ~332 (est.) Intermediate for AChE inhibitors
MW069a () Pyridazine Pyrimidin-2-yl ~410 (est.) p38 MAPK inhibition

*Estimated based on analog BK67143 (C17H18FN5O = 327.36); replacing fluorine with oxygen reduces weight minimally.

Biological Activity

3-Cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine (CAS Number: 2380177-74-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N2O3C_{13}H_{16}N_{2}O_{3}, with a molecular weight of approximately 232.28 g/mol. The structure features a cyclopropyl group, a furan moiety, and a piperazine ring, which are critical for its biological activity.

Research indicates that compounds similar to this compound often exhibit their biological effects through interactions with specific biological targets such as enzymes and receptors. For instance, piperazine derivatives have been shown to modulate neurotransmitter systems, which can lead to neuropharmacological effects .

Antimicrobial Activity

Studies have demonstrated that derivatives containing piperazine and furan groups possess significant antimicrobial properties. For example, compounds with similar structures have been evaluated against various bacterial strains and have shown promising results in inhibiting growth .

CompoundTarget OrganismInhibition Zone (mm)
This compoundE. coli15
Similar Piperazine DerivativeS. aureus18

Anticancer Potential

The anticancer activity of pyridazine derivatives has been explored in various studies. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines by interfering with cell cycle progression and promoting caspase activation .

Case Study : A study evaluated the cytotoxic effects of a related compound on ovarian cancer cells, reporting an IC50 value of 12 µM, indicating potent activity against tumor cells while showing minimal toxicity towards normal cells.

Neuropharmacological Effects

Piperazine derivatives are known for their neuroactive properties. Research indicates that these compounds can act as serotonin receptor modulators, which may contribute to their anxiolytic and antidepressant effects. A compound similar to this compound was tested in animal models for anxiety reduction, showing significant behavioral changes consistent with reduced anxiety levels .

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